molecular formula C17H23N5O2 B2421901 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide CAS No. 921144-34-5

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide

Cat. No. B2421901
CAS RN: 921144-34-5
M. Wt: 329.404
InChI Key: CSUQSULJNGUPRA-UHFFFAOYSA-N
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Description

Tetrazoles are a class of synthetic organic compounds that contain a five-member ring of four nitrogen atoms and one carbon atom . The “N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide” is likely a derivative of tetrazole, with additional functional groups attached, such as a cyclohexyl group, a phenoxy group, and a propanamide group.

Scientific Research Applications

Chemical Synthesis and Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide is explored in the context of its chemical synthesis and reactions. Research indicates the importance of tetrazole and its derivatives in various chemical synthesis processes. Tetrazoles are known for their role in the synthesis of cyclic dipeptidyl ureas, offering new pathways for producing biologically relevant compounds. For example, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, representing a new class of cyclic dipeptidyl ureas, demonstrates the utility of tetrazole derivatives in creating pseudopeptidic [1,2,4]triazines composed of different amino acids, showcasing the diversity of chemical applications of tetrazole derivatives (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Photoreactivity Studies

The photoreactivity of compounds related to this compound showcases their potential in material science and organic synthesis. Studies on the preparation and photochemical rearrangements of phenylcyclohexadienones illustrate the efficient routes to highly substituted phenols, emphasizing the photoreactivity of similar compounds for synthesizing complex organic structures (Guo, Schultz, & Antoulinakis, 2001).

Antiallergic and Antibacterial Applications

Tetrazole derivatives exhibit significant antiallergic and antibacterial properties. The synthesis of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides has been shown to have potent antiallergic activity, suggesting the therapeutic potential of tetrazole derivatives in antiallergic medication development. Such compounds have demonstrated efficacy in rat passive cutaneous anaphylaxis assays, indicating their potential as clinically useful antiallergic agents (Honma et al., 1983). Additionally, Schiff-Base Zinc(II) Complexes derived from tetrazole-related compounds have been explored for their antibacterial activities, further expanding the utility of such compounds in pharmaceutical applications (Guo, 2011).

Color Tuning in Iridium Complexes

The role of ancillary ligands in color tuning of iridium tetrazolate complexes highlights the application of tetrazole derivatives in material science, particularly in the development of light-emitting devices. The synthesis and characterization of iridium complexes with tetrazolate chelate ligands show a wide range of emission properties, which can be adjusted by modifying the nature of the ancillary ligand. This research opens avenues for the design of materials with specific photophysical properties for use in organic light-emitting devices (OLEDs) and other photonic applications (Stagni et al., 2008).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some tetrazole derivatives are used in medicine due to their bioisosterism to carboxylic acid and amide moieties, and lipophilicity which is potentially more beneficial when cell membrane is desired .

properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-13(24-15-10-6-3-7-11-15)17(23)18-12-16-19-20-21-22(16)14-8-4-2-5-9-14/h3,6-7,10-11,13-14H,2,4-5,8-9,12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUQSULJNGUPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NN=NN1C2CCCCC2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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